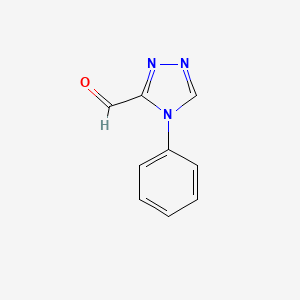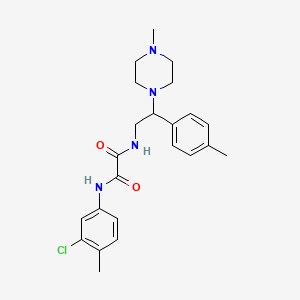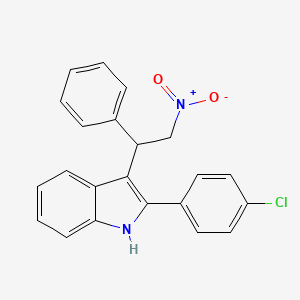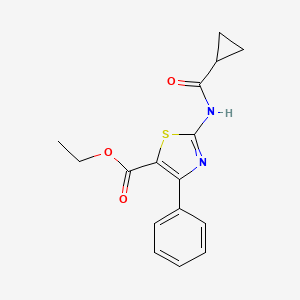
4-phenyl-4H-1,2,4-triazole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenyl-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a phenyl group and an aldehyde functional group
作用机制
Target of Action
Triazole compounds, in general, are known to interact with various biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
It’s worth noting that triazole derivatives are known to operate as main pharmacophores, interacting with biological receptors through hydrogen-bonding and dipole interactions .
Biochemical Pathways
Compounds containing triazole scaffolds are known to exhibit a broad spectrum of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Triazole derivatives are generally known for their slow metabolic rate and oral bioavailability .
Result of Action
Triazole derivatives are known for their potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Action Environment
It’s worth noting that the performance of certain triazole derivatives in organic light-emitting diodes (oleds) can be facilitated by the ancillary ligand attached with a 4-phenyl-4h-1,2,4-triazole group .
生化分析
Biochemical Properties
4-phenyl-4H-1,2,4-triazole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with various biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction with cytochrome P450 can lead to the inhibition of its enzymatic activity, thereby affecting the metabolic pathways in which this enzyme is involved . Additionally, this compound can bind to proteins and other biomolecules, altering their structure and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, this compound can induce cell death in cancer cells, making it a potential candidate for anticancer therapies . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . This compound can also interact with DNA and RNA, leading to changes in gene expression and protein synthesis. Additionally, this compound can modulate the activity of signaling molecules, such as kinases and phosphatases, which play critical roles in cellular signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with formylhydrazine, followed by cyclization to form the triazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve scalable synthetic routes that ensure high yield and purity. One such method includes the use of commercially available starting materials like 3-dimethylaminoacrolein and phenyl azide, followed by cyclization and oxidation steps .
化学反应分析
Types of Reactions
4-phenyl-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 4-phenyl-4H-1,2,4-triazole-3-carboxylic acid.
Reduction: 4-phenyl-4H-1,2,4-triazole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-phenyl-4H-1,2,4-triazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
相似化合物的比较
Similar Compounds
- 4-phenyl-4H-1,2,4-triazole-3-thiol
- 4-phenyl-4H-1,2,4-triazole-3-methanol
- 4-phenyl-4H-1,2,4-triazole-3-carboxylic acid
Uniqueness
4-phenyl-4H-1,2,4-triazole-3-carbaldehyde is unique due to its aldehyde functional group, which allows for a wide range of chemical modifications and reactions. This versatility makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications .
属性
IUPAC Name |
4-phenyl-1,2,4-triazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-6-9-11-10-7-12(9)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXBTXPBQRIDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1'-[(2R)-6-Cyano-1,2,3,4-tetrahydro-2-naphthalenyl]-3,4-dihydro-4-oxospiro[2H-1-benzopyran-2,4'-piperidin]-6-yl]methanesulfonamide](/img/structure/B2626615.png)
![N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2626617.png)

![2-[(3,4-Dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2626619.png)

![N-[2-(2-Chloropropanoylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2626622.png)
![1-(3-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2626623.png)




![3-(benzenesulfonyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2626631.png)
![4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2626633.png)

